

physical and chemical properties of (5-Bromopyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Bromopyridin-2-yl)methanamine hydrochloride

Cat. No.: B1376233

[Get Quote](#)

In-Depth Technical Guide: (5-Bromopyridin-2-yl)methanamine hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Preamble: A Versatile Scaffold in Modern Chemistry

(5-Bromopyridin-2-yl)methanamine hydrochloride is a pivotal molecular building block, strategically designed for versatility in synthetic and medicinal chemistry. Its structure, featuring a pyridine ring functionalized with both a reactive bromine atom and a primary aminomethyl group, offers a dual-pronged approach to molecular elaboration. The hydrochloride salt form confers enhanced stability and aqueous solubility, rendering it highly amenable to a variety of reaction conditions. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, reactivity, and applications, grounded in established scientific principles and supported by authoritative references. Our focus is not merely on procedural steps but on the underlying chemical logic that informs the use of this compound in cutting-edge research and development.

Core Physicochemical and Structural Characteristics

A comprehensive understanding of the intrinsic properties of **(5-Bromopyridin-2-yl)methanamine hydrochloride** is fundamental to its effective application.

Molecular Identity and Physical Properties

The compound is registered under CAS Number 1241911-26-1. Its structural and physical characteristics are summarized below.

Table 1: Physicochemical Properties of **(5-Bromopyridin-2-yl)methanamine hydrochloride**

Property	Value
CAS Number	1241911-26-1
Molecular Formula	C ₆ H ₈ BrClN ₂
Molecular Weight	223.50 g/mol
Appearance	White to off-white solid
Purity	Typically ≥97%
Solubility	Soluble in water
Storage Conditions	Store under an inert atmosphere at room temperature.

Note: Physical properties such as melting and boiling points are not consistently reported in publicly available literature, a common occurrence for specialized hydrochloride salts which may decompose upon heating.

Spectroscopic Profile

While specific experimental spectra are often proprietary, the expected spectroscopic characteristics provide a baseline for identity confirmation.

- ¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the three aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing bromine atom and the aminomethyl substituent. A characteristic singlet or

multiplet for the methylene (-CH₂-) protons and a broad signal for the amine (-NH₂) protons, which may exchange with deuterium in solvents like D₂O, would also be present.

- ¹³C NMR: The carbon NMR spectrum should exhibit six signals corresponding to the pyridine ring carbons and the aminomethyl carbon. The carbon atom bonded to the bromine will be significantly deshielded.
- Mass Spectrometry (MS): The mass spectrum of the free base (C₆H₇BrN₂) would display a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methylene groups, C=N and C=C stretching of the pyridine ring, and C-Br stretching.

Synthesis and Purification: From Nitrile to Amine

The most common and industrially scalable synthesis of **(5-Bromopyridin-2-yl)methanamine hydrochloride** involves the reduction of the corresponding nitrile, 5-bromo-2-cyanopyridine.

Synthetic Workflow: Catalytic Hydrogenation

Catalytic hydrogenation is the preferred method for this transformation due to its efficiency and cleaner reaction profile compared to stoichiometric metal hydride reductions.

Figure 1: General workflow for the synthesis of **(5-Bromopyridin-2-yl)methanamine hydrochloride**.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of the title compound.

- Reaction Setup: A solution of 5-bromo-2-cyanopyridine (1.0 eq) in a suitable solvent such as methanol or ethanol is charged into a hydrogenation vessel.
- Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is carefully added to the solution.

- **Hydrogenation:** The vessel is sealed and purged with hydrogen gas. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (pressure may vary, from balloon pressure to higher pressures in a Parr shaker) at room temperature until the reaction is complete, as monitored by techniques like TLC or LC-MS.
- **Catalyst Removal:** The reaction mixture is carefully filtered through a pad of celite to remove the palladium catalyst. Expert Insight: It is crucial to perform this filtration under a wet solvent to prevent the pyrophoric catalyst from igniting upon contact with air.
- **Solvent Removal:** The solvent is removed from the filtrate under reduced pressure to yield the crude (5-Bromopyridin-2-yl)methanamine free base.
- **Salt Formation:** The crude free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol). A solution of hydrogen chloride in the same or another appropriate solvent is then added dropwise with stirring.
- **Isolation and Purification:** The precipitated **(5-Bromopyridin-2-yl)methanamine hydrochloride** is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford the final product.

Trustworthiness: Each step in this protocol is designed for safety and purity. The use of catalytic hydrogenation minimizes the use of hazardous reagents. The filtration of the catalyst under a wet solvent is a critical safety measure. The final precipitation and washing steps ensure the removal of unreacted starting materials and by-products, leading to a high-purity product.

Chemical Reactivity and Applications in Drug Discovery

The utility of **(5-Bromopyridin-2-yl)methanamine hydrochloride** in drug discovery stems from the distinct reactivity of its two functional groups: the primary amine and the bromo-substituted pyridine ring.

N-Acylation and N-Alkylation

The primary amine serves as a nucleophile and readily undergoes acylation with acyl chlorides or anhydrides to form stable amide bonds, a cornerstone of many pharmaceutical structures.

Similarly, it can be alkylated to introduce further diversity.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.^[1] This allows for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.

Application in Kinase Inhibitor Synthesis: A Case Study

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are a major class of anti-cancer drugs.^[2] The amino group often forms key hydrogen bond interactions within the ATP-binding site of kinases.

Experimental Protocol: A Two-Step Synthesis of a Hypothetical Kinase Inhibitor

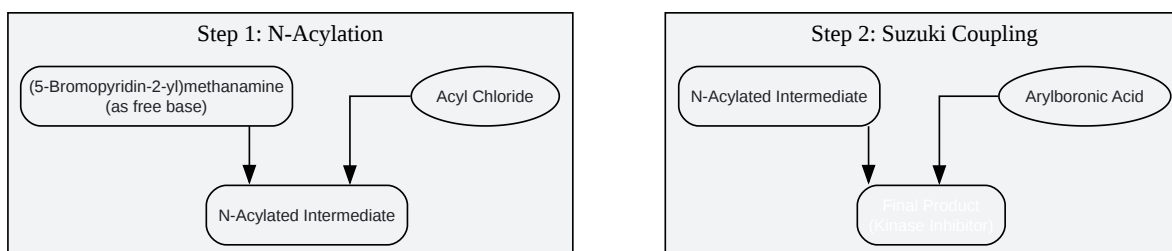
This protocol illustrates the use of **(5-Bromopyridin-2-yl)methanamine hydrochloride** in a sequential N-acylation and Suzuki coupling to generate a complex, drug-like molecule.

Step 1: N-Acylation

- **Liberation of the Free Base:** In a round-bottom flask, suspend **(5-Bromopyridin-2-yl)methanamine hydrochloride** (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine (2.2 eq) and stir for 15-30 minutes at room temperature.
- **Acylation:** Cool the mixture to 0 °C and slowly add a solution of a desired acyl chloride (1.1 eq) in DCM.
- **Reaction and Workup:** Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to yield the N-acylated intermediate.

Step 2: Suzuki Cross-Coupling

- **Reaction Setup:** In a Schlenk flask, combine the N-acylated intermediate (1.0 eq), an appropriate arylboronic acid (1.2 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (5 mol%), and a base like potassium carbonate (2.0 eq).
- **Solvent Addition and Degassing:** Add a solvent system, typically a mixture of 1,4-dioxane and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- **Reaction:** Heat the reaction mixture to reflux (typically 80-100 °C) and stir for several hours until completion (monitored by TLC or LC-MS).
- **Workup and Purification:** Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the final kinase inhibitor candidate.



[Click to download full resolution via product page](#)

Figure 2: A logical workflow for the synthesis of a hypothetical kinase inhibitor.

Safety and Handling

(5-Bromopyridin-2-yl)methanamine hydrochloride should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, laboratory

coat, and chemical-resistant gloves, should be worn. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.

Conclusion

(5-Bromopyridin-2-yl)methanamine hydrochloride is a high-value building block for chemical synthesis, particularly in the realm of drug discovery. Its dual functionality allows for a wide range of chemical transformations, enabling the rapid generation of diverse molecular libraries. A solid understanding of its physicochemical properties, synthetic routes, and reactivity profile, as detailed in this guide, empowers researchers to fully leverage its potential in the creation of novel and impactful molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physical and chemical properties of (5-Bromopyridin-2-yl)methanamine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1376233#physical-and-chemical-properties-of-5-bromopyridin-2-yl-methanamine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com